molecular formula C21H24N2O3S2 B2978856 N-(1-benzothiophen-5-yl)-4-(dipropylsulfamoyl)benzamide CAS No. 477502-78-6

N-(1-benzothiophen-5-yl)-4-(dipropylsulfamoyl)benzamide

Cat. No. B2978856
CAS RN: 477502-78-6
M. Wt: 416.55
InChI Key: ADLLDNISKXFOIR-UHFFFAOYSA-N
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Description

N-(1-benzothiophen-5-yl)-4-(dipropylsulfamoyl)benzamide, also known as BZS, is a chemical compound that has been studied for its potential applications in scientific research. BZS is a member of the sulfonamide family of compounds, which have been used in a variety of applications including as antibiotics, diuretics, and anticonvulsants. In

Scientific Research Applications

Enzyme Inhibition and Antimicrobial Activity

  • Carbonic Anhydrase Inhibition : Aromatic sulfonamides, including compounds structurally related to N-(1-benzothiophen-5-yl)-4-(dipropylsulfamoyl)benzamide, have been studied for their ability to inhibit carbonic anhydrase isoenzymes. These inhibitors have shown nanomolar half maximal inhibitory concentrations (IC50) against several carbonic anhydrase (CA) isoenzymes, indicating their potential for therapeutic applications in conditions where CA activity is implicated (Supuran, Maresca, Gregáň, & Remko, 2013).

  • Antimicrobial Properties : Derivatives of benzothiazole, which is a core structure in N-(1-benzothiophen-5-yl)-4-(dipropylsulfamoyl)benzamide, have been synthesized and shown to possess broad-spectrum antimicrobial activity against bacterial and fungal strains. These findings suggest that modifications to the benzothiazole moiety can lead to the development of new antimicrobial agents with potential clinical applications (Padalkar, Gupta, Phatangare, Patil, Umape, & Sekar, 2014).

Chemical Synthesis and Characterization

  • Copper-Catalyzed Intramolecular Cyclization : Research involving the copper-catalyzed intramolecular cyclization of compounds structurally related to N-(1-benzothiophen-5-yl)-4-(dipropylsulfamoyl)benzamide has led to the successful synthesis of various N-benzothiazol-2-yl-amides. This method demonstrates the versatility of copper catalysis in creating heterocyclic compounds, which could be applied to synthesize derivatives of N-(1-benzothiophen-5-yl)-4-(dipropylsulfamoyl)benzamide for further biological evaluation (Wang, Peng, Jiang, Lu, Wang, Bai, & Pan, 2008).

  • Photophysical and Antimicrobial Studies : Novel heterocycles, including benzimidazole, benzoxazole, and benzothiazole derivatives, have been prepared and evaluated for their antimicrobial activity. These compounds show significant activity against bacterial and fungal strains, highlighting the potential of N-(1-benzothiophen-5-yl)-4-(dipropylsulfamoyl)benzamide derivatives in antimicrobial research. Additionally, the photophysical properties of these compounds have been studied, indicating their potential use in material science and as fluorescent probes (Padalkar et al., 2011).

properties

IUPAC Name

N-(1-benzothiophen-5-yl)-4-(dipropylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S2/c1-3-12-23(13-4-2)28(25,26)19-8-5-16(6-9-19)21(24)22-18-7-10-20-17(15-18)11-14-27-20/h5-11,14-15H,3-4,12-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLLDNISKXFOIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzothiophen-5-yl)-4-(dipropylsulfamoyl)benzamide

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